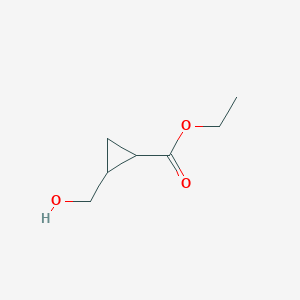

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

描述

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0; alternative CAS 1026787-30-3 for the trans isomer) is a cyclopropane derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 2-position of the cyclopropane ring and an ethyl ester group at the 1-position. Its molecular formula is C7H12O3, with a molecular weight of 144.16 g/mol . The compound is typically synthesized via stereoselective cyclopropanation reactions or derivatization of pre-existing cyclopropane frameworks, as seen in palladium-catalyzed cross-coupling methodologies . Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to the reactive hydroxymethyl group, which allows further functionalization (e.g., oxidation to aldehydes or conjugation with other moieties) .

属性

IUPAC Name |

ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514868 | |

| Record name | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15224-11-0 | |

| Record name | Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15224-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Epoxyvalerate Synthesis and Cyclization

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is efficiently synthesized through the base-mediated cyclopropanation of ethyl 4,5-epoxyvalerate. This method, reported in recent academic studies, begins with the hydrogenation and Baeyer-Villiger oxidation of γ-butyrolactone derivatives to yield hydroxymethyl-butyrolactone intermediates. Subsequent mesylation generates a reactive intermediate, which undergoes nucleophilic ring-opening with sodium ethoxide in ethanol.

The critical cyclopropanation step involves treating ethyl 4,5-epoxyvalerate (S)-8a with 1.05 equivalents of sodium ethoxide at 60°C for 12–16 hours. This reaction proceeds via a stereospecific mechanism, producing the cyclopropane ring with concurrent formation of the hydroxymethyl and ethyl ester groups. The reaction yield for this step is approximately 40%, with purification via flash chromatography (ethyl acetate) achieving >85% purity.

Table 1: Reaction Conditions for Epoxide Cyclopropanation

Mechanistic Insights

The cyclopropanation proceeds through a base-induced ring-opening of the epoxide, followed by intramolecular nucleophilic attack to form the strained cyclopropane ring. Computational studies suggest that the transition state favors a chair-like conformation, stabilizing the developing negative charge during ring closure. The stereochemistry of the starting epoxide directly influences the diastereomeric ratio of the final product, with enantiomeric excesses exceeding 90% reported under optimized conditions.

Esterification of Hydroxymethyl-Cyclopropanecarboxylic Acid

Acid-Catalyzed Esterification

An alternative route involves the esterification of 2-(hydroxymethyl)cyclopropanecarboxylic acid with ethanol. This method, adapted from industrial processes for cyclopropanecarboxylate esters, employs acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at 60–150°C under reflux, with azeotropic distillation (toluene or xylene) to remove water and drive the equilibrium toward ester formation.

Table 2: Esterification Reaction Parameters

Challenges and Optimizations

The presence of the hydroxymethyl group introduces steric hindrance, necessitating higher catalyst loadings (5–20 mol%) compared to unsubstituted cyclopropanecarboxylic acids. Side reactions, such as dehydration of the hydroxymethyl group to form cyclopropane acrylates, are minimized by maintaining reaction temperatures below 100°C and using inert atmospheres. Recent patents highlight the use of immobilized acidic ion-exchange resins (e.g., Amberlyst-15) to improve recyclability and reduce waste.

Catalytic and Solvent Considerations

Base-Mediated vs. Acid-Catalyzed Routes

The choice between epoxide cyclopropanation and direct esterification hinges on substrate availability and scalability. Epoxide-based methods offer superior stereocontrol but require multistep synthesis of the epoxyvalerate precursor. In contrast, esterification routes are more direct but face challenges in purifying the hydroxymethyl-substituted carboxylic acid intermediate.

Solvent Impact on Yield and Selectivity

-

Polar aprotic solvents (e.g., DMF, THF): Favor epoxide ring-opening but increase byproduct formation via elimination.

-

Aromatic hydrocarbons (e.g., toluene): Enhance esterification yields by facilitating water removal but require high temperatures.

-

Ethanol : Serves as both solvent and nucleophile in cyclopropanation, simplifying workup but limiting scalability due to volatility.

Purification and Isolation Techniques

Chromatographic Methods

Flash chromatography using ethyl acetate/hexane mixtures (3:1 v/v) effectively separates the target compound from unreacted epoxyvalerate or esterification byproducts. Silica gel functionalized with triethylamine suppresses tailing caused by the polar hydroxymethyl group.

Distillation and Crystallization

High-vacuum distillation (0.1–1 mmHg) isolates this compound as a colorless liquid, while crystallization from methanol/diethyl ether yields optically pure crystals.

Comparative Analysis of Synthesis Routes

Table 3: Route Comparison

| Metric | Epoxide Cyclopropanation | Carboxylic Acid Esterification |

|---|---|---|

| Steps | 3–4 | 2 |

| Overall Yield | 30–40% | 70–85% |

| Stereocontrol | High (≥90% ee) | Low (racemic) |

| Scalability | Moderate | High |

| Byproducts | Minimal | Moderate |

化学反应分析

Types of Reactions

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

Oxidation: Ethyl 2-(carboxymethyl)cyclopropanecarboxylate.

Reduction: Ethyl 2-(hydroxymethyl)cyclopropanol.

Substitution: Products depend on the nucleophile used, such as ethyl 2-(alkoxymethyl)cyclopropanecarboxylate.

科学研究应用

Pharmaceutical Development

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate serves as a crucial building block in drug synthesis. Its unique structure allows for the formation of various cyclopropane derivatives that exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with cyclopropane structures have shown effectiveness against various bacterial strains.

- Anticancer Activities : Research indicates that cyclopropane derivatives can interact with biological receptors, influencing cancer cell pathways.

Organic Synthesis

The compound is utilized extensively in organic synthesis due to its ability to undergo various transformations:

- Ligand in Suzuki Coupling Reactions : It can act as a ligand facilitating carbon-carbon bond formation between aryl and vinyl boronic acids, which is essential in constructing complex organic molecules.

- Functional Group Transformations : The hydroxymethyl group can be converted into other functional groups (e.g., halides, amines), enhancing the versatility of this compound in creating diverse chemical entities.

Recent studies have focused on understanding the interactions of this compound with biological receptors:

- Dopamine Receptor Modulation : Investigations into its pharmacological potential reveal possible interactions with dopamine receptors, which may lead to therapeutic applications in neuropharmacology.

- Molecular Docking Studies : These studies predict binding affinities and modes of action within biological systems, providing insights into its pharmacokinetics and pharmacodynamics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various cyclopropane derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics based on this scaffold.

Case Study 2: Drug Development

Research conducted on the synthesis of dopamine receptor modulators included this compound as a precursor. The derivatives synthesized exhibited promising effects on receptor binding and activation profiles, highlighting its importance in neuropharmacological research.

作用机制

The mechanism by which ethyl 2-(hydroxymethyl)cyclopropanecarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Functional Group Variants

Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5)

- Structural Difference : The hydroxymethyl group is at the 1-position instead of the 2-position.

- Impact : Altered steric and electronic properties influence reactivity. For example, the 1-substituted isomer may exhibit different ring strain effects or hydrogen-bonding capabilities compared to the 2-substituted derivative .

- Synthesis : Synthesized via similar cyclopropanation routes but with adjusted regioselective conditions .

Ethyl 2-Formylcyclopropanecarboxylate (CAS 20417-61-2)

- Functional Group : Replaces hydroxymethyl with a formyl (-CHO) group.

- Reactivity: The formyl group is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols.

- Applications : Used in synthesizing aldehydes for flavorants or pharmaceuticals .

Ethyl Cyclopropanecarboxylate (CAS 4606-07-9)

Substituted Phenyl Derivatives

Ethyl 2-(3-Chlorophenyl)cyclopropanecarboxylate (CAS 92576-45-9)

- Structure : A 3-chlorophenyl group replaces the hydroxymethyl.

- Synthesis : Achieved via Suzuki-Miyaura coupling or cyclopropanation of pre-functionalized styrenes .

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS 56319-02-9)

Amino and Boronate Derivatives

Ethyl 1-Amino-2-vinylcyclopropanecarboxylate

- Functional Groups: Amino (-NH2) and vinyl substituents.

- Reactivity: The amino group enables peptide coupling or Schiff base formation, while the vinyl group participates in cycloadditions or polymerizations .

- Applications: Potential in prodrug design or polymer precursors .

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

Cyclohexyl Ester Analogs

(1R,2R)-Cyclohexyl 2-(Hydroxymethyl)cyclopropanecarboxylate

- Ester Group : Cyclohexyl replaces ethyl.

- Impact : Increased steric bulk and lipophilicity enhance membrane permeability in drug delivery systems.

- Synthesis: Palladium-catalyzed cross-coupling of levoglucosenone derivatives .

Comparative Data Tables

Table 1: Key Physical and Chemical Properties

Research Findings and Trends

- Steric Effects : Substituent position (1- vs. 2-hydroxymethyl) significantly impacts ring strain and hydrogen-bonding capacity, influencing crystallization behavior .

- Stereochemical Control : Enantiomerically pure derivatives (e.g., (1S,2S)-isomers) are prioritized in drug discovery for target specificity .

- Functional Group Versatility : Hydroxymethyl derivatives are more amenable to oxidation or esterification than formyl or boronate analogs, which require specialized reagents .

生物活性

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropane ring with a hydroxymethyl and an ethyl ester group, which may impart unique interactions with biological systems. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Darzens Reaction : Involves the condensation of an ester with an aldehyde in the presence of a suitable catalyst.

- Reformatsky Reaction : A method that allows for the formation of cyclopropane derivatives through the reaction of ethyl diazoacetate with alkenes under catalytic conditions.

These synthetic pathways enable the production of various derivatives that may exhibit different biological activities.

Biological Activity Overview

Research indicates that compounds containing cyclopropane structures often exhibit significant biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound has been studied for its interactions with various biological receptors, notably dopamine receptors, which may provide insights into its pharmacological potential.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of the hydroxymethyl group allows for hydrogen bonding and other interactions that can influence enzyme activity. Additionally, the cyclopropane ring's strain energy may enhance its reactivity, impacting its overall biological activity.

Case Studies and Research Findings

-

Dopamine Receptor Modulation :

- Studies have shown that this compound may modulate dopamine receptors, which are crucial in various neurological processes. Molecular docking studies predict favorable binding affinities to these receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia and Parkinson's disease.

-

Antimicrobial Properties :

- Preliminary investigations into the antimicrobial activity of this compound revealed promising results against several bacterial strains. The unique structural features of the compound contribute to its ability to disrupt bacterial cell membranes, leading to cell death.

-

Enzyme Interactions :

- This compound has been utilized as a model compound to study enzyme-catalyzed reactions involving cyclopropane rings. Its interactions with specific enzymes can provide insights into metabolic pathways relevant to drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Cyclopropane ring with an ethyl ester | Limited biological activity |

| 2-Hydroxycyclopropanecarboxylic acid | Hydroxyl group on cyclopropane | More polar; potential for increased reactivity |

| Ethyl 3-hydroxybutanoate | Four-membered aliphatic chain | Broader applications; less focus on cyclopropane activity |

| Ethyl 2-methylcyclopropanecarboxylate | Methyl group instead of hydroxymethyl | Variation in substitution affects reactivity |

This compound stands out due to its specific combination of functional groups, which may confer distinct biological properties compared to other similar compounds.

常见问题

Q. What are the common synthetic routes for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., via Grignard reagent addition or Michael addition to cyclopropane derivatives). Key steps include:

- Cyclopropane ring formation : Use of catalysts like Rh(II) or Cu(I) to stabilize strained intermediates.

- Functional group modification : Hydroxymethyl and ester groups are introduced via sequential reactions, such as epoxide ring-opening or hydroxylation.

- Reaction conditions : Solvents (THF, DCM), temperature (−78°C to reflux), and stoichiometric control are critical to avoid side reactions (e.g., ring-opening).

Yield optimization requires monitoring via TLC and GC-MS, with purification by column chromatography .

Q. How is this compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?

- Methodological Answer :

- NMR : The cyclopropane ring protons appear as distinct multiplets (δ 0.8–2.2 ppm). Hydroxymethyl protons resonate near δ 3.5–4.5 ppm but may split due to coupling with adjacent chiral centers.

- IR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹.

- Artifacts : Overlapping signals in crowded regions (e.g., ester vs. hydroxyl protons) may require deuterated solvents or 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclopropanation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer.

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, while chiral HPLC (e.g., Chiralpak® columns) monitors enantiomeric excess .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT calculations : Simulate transition states to identify regioselectivity in ring-opening reactions (e.g., nucleophilic attack at cyclopropane carbons).

- MD simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates).

- Software : Gaussian, ORCA, or Q-Chem for energy minimization; VMD for visualizing molecular interactions .

Q. What contradictions exist in reported biological activities of cyclopropane derivatives, and how can researchers resolve them?

- Methodological Answer :

- Data discrepancies : Variability in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or solvent carriers (DMSO vs. water).

- Resolution : Standardize protocols (CLSI guidelines), use positive controls (e.g., ciprofloxacin), and validate via dose-response curves.

- Mechanistic studies : Radiolabeling or fluorescence tagging can track cellular uptake and target engagement .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to probe the stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling intervals : Use LC-MS to quantify degradation products hourly for 24–72 hours.

- Activation energy : Apply Arrhenius plots to extrapolate shelf-life at lower temperatures .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data of cyclopropane analogs?

- Methodological Answer :

- Multivariate analysis : PCA or PLS regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity.

- QSAR modeling : Use MOE or Schrödinger to build predictive models (e.g., logP vs. IC50).

- Validation : Bootstrapping or leave-one-out cross-validation to assess model robustness .

Safety & Regulatory Considerations

Q. What safety protocols are essential when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer :

- Hazard mitigation : Conduct reactions in sealed reactors with H₂ sensors; use Pd/C or Raney Ni under inert atmosphere (N₂/Ar).

- Waste disposal : Quench catalysts with aqueous HCl before neutralizing.

- Documentation : Align with TRI chemical modification guidelines (e.g., EPA reporting for byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。